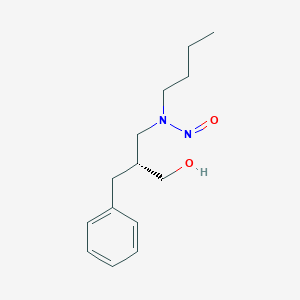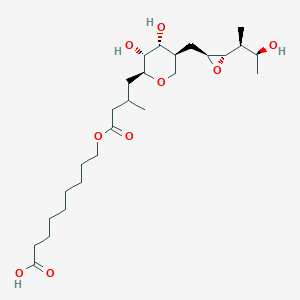
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine, commonly known as N-Nitrosobutylbenzylamine (N-NitrosoBBN), is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. This compound was first synthesized in the 1960s and has since been extensively studied for its chemical and biological properties.
作用机制
The mechanism of action of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is not fully understood, but it is believed to involve the formation of DNA adducts and oxidative damage to bladder cells. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA damage can lead to the development of cancerous cells in the bladder.
Biochemical and Physiological Effects
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to have a number of biochemical and physiological effects on laboratory animals. These include the induction of oxidative stress, inflammation, and DNA damage in bladder cells. The compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
One of the primary advantages of using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments is its high potency and efficacy in inducing bladder cancer. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also several limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments. For example, the compound is highly toxic and must be handled with care. In addition, the carcinogenic effects of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine are highly dependent on the dose and route of administration, making it difficult to compare results across different studies.
未来方向
There are several future directions for research on (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine. One area of interest is the development of new animal models for bladder cancer that more closely mimic the human disease. Another area of research is the identification of biomarkers that can be used to detect bladder cancer at an early stage. Finally, there is a need for the development of new therapies for bladder cancer that are more effective and less toxic than current treatments.
Conclusion
In conclusion, (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. The compound has been extensively studied for its chemical and biological properties, and its mechanism of action is not fully understood. While there are limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments, it remains an important tool for studying the development and progression of bladder cancer.
合成方法
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine can be synthesized by reacting butylamine with nitrous acid in the presence of benzyl alcohol and hydrochloric acid. The reaction yields a yellow oil that can be purified by distillation or chromatography. The purity of the compound can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is primarily used in scientific research to induce bladder cancer in laboratory animals, particularly in rats and mice. This compound is administered to animals either orally or intravesically, and the carcinogenic effects are observed over a period of several weeks or months. (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to be a highly effective carcinogen, inducing bladder cancer in up to 100% of treated animals.
属性
CAS 编号 |
153117-08-9 |
|---|---|
产品名称 |
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine |
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-[(2R)-2-benzyl-3-hydroxypropyl]-N-butylnitrous amide |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-9-16(15-18)11-14(12-17)10-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |
InChI 键 |
LHJYRXKEGWJYKB-CQSZACIVSA-N |
手性 SMILES |
CCCCN(C[C@@H](CC1=CC=CC=C1)CO)N=O |
SMILES |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
规范 SMILES |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)


![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)


